![molecular formula C6H3BrClN3 B2695899 6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine CAS No. 1391123-68-4](/img/structure/B2695899.png)

6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

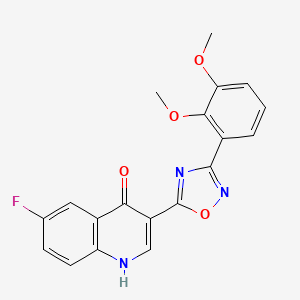

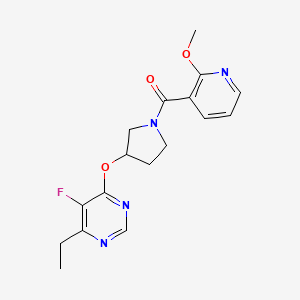

“6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine” is a biochemical reagent . It has a molecular formula of C6H3BrClN3 and a molecular weight of 232.47 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazolo[4,3-b]pyridine core with bromine and chlorine substituents . More detailed structural analysis may require advanced techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the retrieved data.Applications De Recherche Scientifique

Synthesis and Characterization of Heterocyclic Compounds

Research by Mohareb and MegallyAbdo (2015) demonstrates the use of pyrazolopyridine derivatives in synthesizing a variety of heterocyclic compounds, including those with potential anticancer activity. Their work highlights the versatility of these compounds in creating molecules with significant biological activity (Mohareb & MegallyAbdo, 2015).

Advanced Material Science and Spin Crossover Phenomena

The study by Pritchard et al. (2009) focuses on iron(II) complexes of halogenated pyrazolylpyridines, revealing their unique spin-crossover properties influenced by polymorphism. This work underscores the potential of pyrazolopyridine derivatives in creating materials with switchable magnetic properties, which could be useful in memory storage devices or sensors (Pritchard et al., 2009).

Coordination Chemistry and Ligand Design

Halcrow (2005) reviews the synthesis and complex chemistry of 2,6-di(pyrazol-1-yl)pyridine and related ligands, highlighting their roles in developing luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical properties. This suggests a broad utility in coordination chemistry and as ligands for constructing multifunctional materials (Halcrow, 2005).

Catalysis and Ethylene Oligomerization

Nyamato et al. (2016) discuss the synthesis of nickel(II) complexes using pyrazolylpyridines and their application in catalyzing ethylene oligomerization. This illustrates the catalytic potential of pyrazolopyridine derivatives in industrial processes, particularly in the production of polymers and petrochemicals (Nyamato et al., 2016).

Corrosion Inhibition

Research by Saady et al. (2021) evaluates imidazo[4,5-b]pyridine derivatives for their performance as corrosion inhibitors, showcasing the utility of pyrazolopyridine structures in protecting metals against corrosion. This application is particularly relevant in industries where metal preservation is crucial (Saady et al., 2021).

Mécanisme D'action

While the specific mechanism of action for “6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine” is not provided, related pyrazolo[3,4-b]pyridine derivatives have been studied for their inhibitory activities against tropomyosin receptor kinases (TRKs) . TRKs are associated with cell proliferation and differentiation, and their overexpression can lead to cancer .

Orientations Futures

The future research directions for “6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine” and related compounds could involve further exploration of their biological activities, particularly their potential as TRK inhibitors . Additionally, more detailed studies on their synthesis, physical and chemical properties, and safety profiles would be beneficial.

Propriétés

IUPAC Name |

6-bromo-3-chloro-2H-pyrazolo[4,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVHTONMLNVIRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C(NN=C21)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2,3-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2695818.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2695821.png)

![1-(2,4-dichlorophenyl)-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2695823.png)

![1-Tert-butyl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2695827.png)

![N-(5-chloro-2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2695828.png)

![5-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-(2-ethoxyethyl)isoquinolin-1-one](/img/structure/B2695831.png)

![4-Chloro-7-cyclopropyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695836.png)